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molecular formula C20H27N3O5 B112140 2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid CAS No. 180386-35-0

2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid

Cat. No. B112140
M. Wt: 389.4 g/mol
InChI Key: JCGYOUBJGZCPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05610142

Procedure details

A stirred mixture of 2.96 g (7.8 mmol) of methyl 8-(t-butoxycarbonyl)-4-keto-1-phenyl-1.3.8-triazaspiro[4.5]decan-3-acetate, 2.03 g (14.7 mmol) of potassium carbonate, 30 ml of methanol and 10 ml of water was heated under reflux for 2 hours. The mixture was concentrated to about one-third of its original volume, diluted with 20 ml of water and acidified with 2N HCl at 0° C. The mixture was extracted with ethyl acetate and the extracts were washed with water and brine, dried, and concentrated in vacuo. Recrystallization of the residual solid from ethanol afforded 2.47 g (86%) of colorless crystals, mp 200°-201° C.
Name
methyl 8-(t-butoxycarbonyl)-4-keto-1-phenyl-1.3.8-triazaspiro[4.5]decan-3-acetate
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:29][CH2:28][C:11]2([N:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:14][N:13]([CH2:22][C:23]([O:25]C)=[O:24])[C:12]2=[O:27])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].CO>O>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][C:11]2([N:15]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:14][N:13]([CH2:22][C:23]([OH:25])=[O:24])[C:12]2=[O:27])[CH2:28][CH2:29]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
methyl 8-(t-butoxycarbonyl)-4-keto-1-phenyl-1.3.8-triazaspiro[4.5]decan-3-acetate
Quantity
2.96 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(C(N(CN2C2=CC=CC=C2)CC(=O)OC)=O)CC1
Name
Quantity
2.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to about one-third of its original volume
ADDITION
Type
ADDITION
Details
diluted with 20 ml of water
CUSTOM
Type
CUSTOM
Details
acidified with 2N HCl at 0° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residual solid from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(C(N(CN2C2=CC=CC=C2)CC(=O)O)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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